Ethyl 3-(methylamino)-3-oxopropanoate Ethyl 3-(methylamino)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 71510-95-7
VCID: VC4694207
InChI: InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8)
SMILES: CCOC(=O)CC(=O)NC
Molecular Formula: C6H11NO3
Molecular Weight: 145.158

Ethyl 3-(methylamino)-3-oxopropanoate

CAS No.: 71510-95-7

Cat. No.: VC4694207

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

Ethyl 3-(methylamino)-3-oxopropanoate - 71510-95-7

Specification

CAS No. 71510-95-7
Molecular Formula C6H11NO3
Molecular Weight 145.158
IUPAC Name ethyl 3-(methylamino)-3-oxopropanoate
Standard InChI InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8)
Standard InChI Key VWTRXRCWWIJCCQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)NC

Introduction

Synthetic Pathways and Reaction Mechanisms

Conventional Synthesis Strategies

The synthesis of ethyl 3-(methylamino)-3-oxopropanoate likely follows established protocols for malonamide derivatives. A typical route involves:

  • Esterification: Reacting malonic acid with ethanol under acidic conditions to form ethyl malonate.

  • Amidation: Introducing methylamine to the malonate ester, substituting one of the ester groups with a methylamino moiety.

This two-step process is analogous to methods used for synthesizing ethyl 3-[ethyl(methyl)amino]-3-oxopropanoate, where ethyl-methylamine is employed instead of methylamine . Yield optimization often involves adjusting reaction parameters such as temperature (room temperature vs. reflux) and catalyst selection (e.g., sodium hydride in isopropanol).

Challenges in Purification

Material Science Applications

Polymer Synthesis

Malonamide derivatives serve as crosslinkers in polymer networks. Ethyl 3-(methylamino)-3-oxopropanoate could theoretically enhance the thermal stability of polyesters, though experimental data remain limited. Comparative studies with ethyl 3-(morpholino)-3-oxopropanoate indicate that bulkier substituents improve glass transition temperatures (TgT_g) but reduce flexibility.

Adhesive Formulations

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR: Expected signals include a triplet for the ethyl ester (δ\delta 1.2–1.4 ppm), a quartet for the ester methylene (δ\delta 4.1–4.3 ppm), and a singlet for the amide proton (δ\delta 6.5–7.0 ppm).

  • 13C^{13} \text{C} NMR: Carbonyl carbons (ester and amide) resonate at δ\delta 165–175 ppm, while the methylamino carbon appears near δ\delta 35 ppm .

Mass Spectrometry

Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/zm/z 145.16, consistent with the compound’s molecular weight. Fragmentation patterns involve loss of the ethoxy group (C2H5O\text{C}_2\text{H}_5\text{O}, m/zm/z 45) and subsequent cleavage of the amide bond.

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